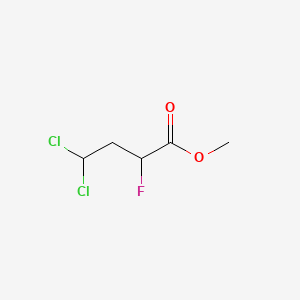
Methyl 4,4-dichloro-2-fluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4-dichloro-2-fluorobutanoate is an organic compound with the molecular formula C5H7Cl2FO2. It is a derivative of butanoic acid, featuring both chlorine and fluorine substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dichloro-2-fluorobutanoate typically involves the esterification of 4,4-dichloro-2-fluorobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dichloro-2-fluorobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products include substituted amides or thiols.
Reduction: The primary alcohol, 4,4-dichloro-2-fluorobutanol.
Hydrolysis: 4,4-dichloro-2-fluorobutanoic acid.
Scientific Research Applications
Methyl 4,4-dichloro-2-fluorobutanoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,4-dichloro-2-fluorobutanoate involves its interaction with nucleophiles, leading to substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This compound can also undergo reduction and hydrolysis, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-dichlorobutanoate
- Methyl 2-fluorobutanoate
- Methyl 4-chloro-2-fluorobutanoate
Uniqueness
Methyl 4,4-dichloro-2-fluorobutanoate is unique due to the simultaneous presence of both chlorine and fluorine atoms on the butanoate backbone. This combination imparts distinct reactivity patterns compared to its analogs, making it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C5H7Cl2FO2 |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
methyl 4,4-dichloro-2-fluorobutanoate |
InChI |
InChI=1S/C5H7Cl2FO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2H2,1H3 |
InChI Key |
LRRAYYZNUNUSSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)
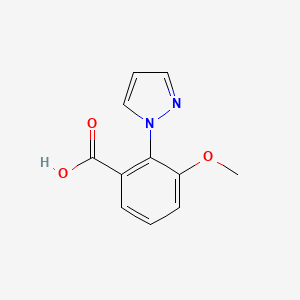
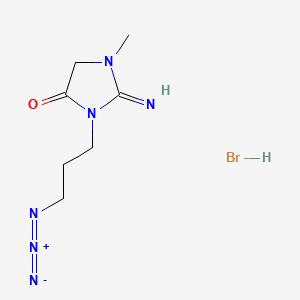
![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)
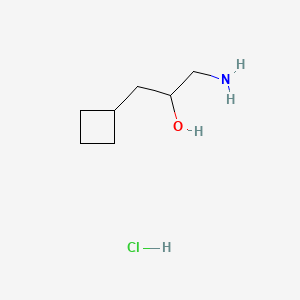
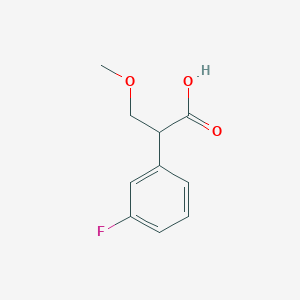
![4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine](/img/structure/B13470937.png)
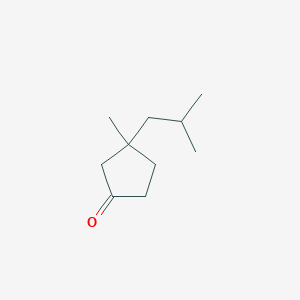
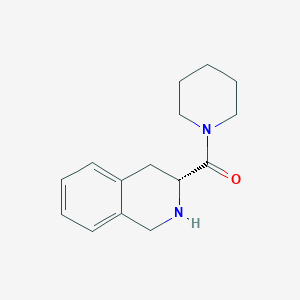
![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)
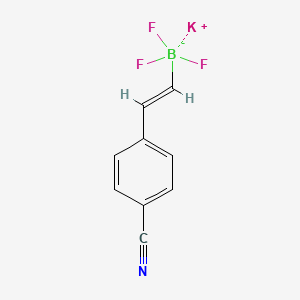

![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)
